molecular formula C23H21NO3 B12626547 Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate CAS No. 919991-63-2

Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate

Katalognummer: B12626547
CAS-Nummer: 919991-63-2
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: BSTGDZCMYFANKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate is a chemical compound that belongs to the class of xanthene derivatives Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate typically involves the reaction of 9,9-dimethyl-9H-xanthene-4-ylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl (9,9-dimethyl-9H-xanthen-4-yl)carbamate is unique due to the presence of both the benzyl and carbamate groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

919991-63-2

Molekularformel

C23H21NO3

Molekulargewicht

359.4 g/mol

IUPAC-Name

benzyl N-(9,9-dimethylxanthen-4-yl)carbamate

InChI

InChI=1S/C23H21NO3/c1-23(2)17-11-6-7-14-20(17)27-21-18(23)12-8-13-19(21)24-22(25)26-15-16-9-4-3-5-10-16/h3-14H,15H2,1-2H3,(H,24,25)

InChI-Schlüssel

BSTGDZCMYFANKQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)OC4=CC=CC=C41)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.